molecular formula C17H16F3NO3S2 B14080008 1,1,1-trifluoro-N-[(1S,2S)-2-(2-methoxyphenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]methanesulfonamide

1,1,1-trifluoro-N-[(1S,2S)-2-(2-methoxyphenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]methanesulfonamide

Cat. No.: B14080008
M. Wt: 403.4 g/mol
InChI Key: FMIKHILYQKDWJS-HOTGVXAUSA-N
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Description

1,1,1-Trifluoro-N-[(1S,2S)-2-(2-methoxyphenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]methanesulfonamide is a complex organic compound characterized by the presence of trifluoromethyl, methoxyphenyl, and methanesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-trifluoro-N-[(1S,2S)-2-(2-methoxyphenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]methanesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Indene Derivative: The indene core is synthesized through a series of reactions, including cyclization and functional group modifications.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is incorporated using reagents such as trifluoromethyl iodide under specific conditions.

    Formation of the Methanesulfonamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-N-[(1S,2S)-2-(2-methoxyphenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Nucleophilic substitution reactions can modify the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

1,1,1-Trifluoro-N-[(1S,2S)-2-(2-methoxyphenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: Its unique chemical structure makes it a candidate for the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: The compound is used in biological research to study its effects on various cellular processes and pathways.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-N-[(1S,2S)-2-(2-methoxyphenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane
  • 1,1,1-Trifluoro-2-phenyl-3-buten-2-ol
  • 1,1,1-Trifluoro-N-((1S,2S)-2-(phenylselanyl)-2,3-dihydro-1H-inden-1-yl)methanesulfonamide

Uniqueness

1,1,1-Trifluoro-N-[(1S,2S)-2-(2-methoxyphenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]methanesulfonamide is unique due to the combination of its trifluoromethyl, methoxyphenyl, and methanesulfonamide groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H16F3NO3S2

Molecular Weight

403.4 g/mol

IUPAC Name

1,1,1-trifluoro-N-[(1S,2S)-2-(2-methoxyphenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]methanesulfonamide

InChI

InChI=1S/C17H16F3NO3S2/c1-24-13-8-4-5-9-14(13)25-15-10-11-6-2-3-7-12(11)16(15)21-26(22,23)17(18,19)20/h2-9,15-16,21H,10H2,1H3/t15-,16-/m0/s1

InChI Key

FMIKHILYQKDWJS-HOTGVXAUSA-N

Isomeric SMILES

COC1=CC=CC=C1S[C@H]2CC3=CC=CC=C3[C@@H]2NS(=O)(=O)C(F)(F)F

Canonical SMILES

COC1=CC=CC=C1SC2CC3=CC=CC=C3C2NS(=O)(=O)C(F)(F)F

Origin of Product

United States

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